molecular formula C15H22ClN5O5S B12940628 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo- CAS No. 87296-75-1

6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo-

Cat. No.: B12940628
CAS No.: 87296-75-1
M. Wt: 419.9 g/mol
InChI Key: CMFGBOLYQAAPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo- (hereafter referred to as Compound A) is a quinazoline derivative featuring a sulfonamide group at position 6, a chloro substituent at position 7, and complex aminoalkyl substituents at positions 1 and 3 (Figure 1). Its structure is characterized by a partially hydrogenated quinazoline core (1,2,3,4-tetrahydroquinazoline) with two ketone groups at positions 2 and 2. The presence of a hydroxymethyl moiety linked to a dimethylamino group at position 1 distinguishes it from simpler quinazoline sulfonamides .

Properties

CAS No.

87296-75-1

Molecular Formula

C15H22ClN5O5S

Molecular Weight

419.9 g/mol

IUPAC Name

7-chloro-3-(diethylamino)-1-[dimethylamino(hydroxy)methyl]-2,4-dioxoquinazoline-6-sulfonamide

InChI

InChI=1S/C15H22ClN5O5S/c1-5-19(6-2)21-13(22)9-7-12(27(17,25)26)10(16)8-11(9)20(15(21)24)14(23)18(3)4/h7-8,14,23H,5-6H2,1-4H3,(H2,17,25,26)

InChI Key

CMFGBOLYQAAPFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N1C(=O)C2=CC(=C(C=C2N(C1=O)C(N(C)C)O)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Quinazoline Core

A common approach starts with a halogenated quinazoline intermediate, such as 4-chloro-2-phenylquinazoline, which undergoes nucleophilic substitution with sulfonamide derivatives. This method is exemplified by the reaction of 4-chloro-2-phenylquinazoline with sulfonamide compounds in dry dimethylformamide (DMF) under reflux conditions for extended periods (e.g., 22 hours). The reaction proceeds via salt formation between the acidic amino group of the sulfonamide and the chloro substituent on the quinazoline, yielding the sulfonamide-substituted quinazoline product after recrystallization.

Typical reaction conditions:

Parameter Details
Starting material 4-chloro-2-phenylquinazoline
Nucleophile Sulfonamide derivatives
Solvent Dry dimethylformamide (DMF)
Temperature Reflux (~150°C)
Reaction time 20–24 hours
Work-up Pouring into ice/water, filtration, recrystallization from ethanol-DMF

This method yields a series of quinazoline-sulfonamide hybrids with good purity and yield.

Cyclocondensation for Quinazolinone Sulfonamide Precursors

Another approach involves the cyclocondensation of isothiocyanatobenzenesulfonamide with amino-substituted benzoic acids to form quinazolinone-sulfonamide intermediates. For example, refluxing 4-isothiocyanatobenzenesulfonamide with 2-amino-3-methoxybenzoic acid in 1,4-dioxane with catalytic triethylamine produces 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide in quantitative yield. This intermediate can then be further functionalized to introduce the desired substituents.

Multi-Step Assembly Including Cross-Coupling and Alkylation

For more complex derivatives, a meticulous multi-step synthesis is employed, involving:

  • Cyclization of amino-nitrobenzophenone derivatives with diketones or esters to form quinoline or quinazoline cores.
  • Reduction of nitro groups to amines using zinc dust and ammonium chloride.
  • Acid–amine cross-coupling reactions using coupling reagents like HATU.
  • Suzuki cross-coupling reactions catalyzed by palladium complexes to introduce aryl substituents.
  • N-alkylation to install dialkylamino groups.

This sequence, typically spanning five steps, achieves high overall yields (70–90%) and allows precise installation of functional groups such as diethylamino and dimethylamino-hydroxymethyl moieties.

Detailed Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Cyclization 2-amino-5-nitroaminobenzophenone + diketone/ester, acidic conditions Nitro-substituted quinoline/quinazoline core
2 Reduction Zinc dust, ammonium chloride Amino-substituted quinoline/quinazoline
3 Acid–amine cross-coupling 2-(4-bromophenyl)acetic acid, HATU Amide-linked intermediate
4 Suzuki cross-coupling Pd catalyst, K2CO3 base Aryl-substituted quinazoline derivative
5 N-alkylation Alkyl halides, base Final dialkylamino and hydroxymethyl functionalized product

Analytical and Characterization Techniques

Throughout the preparation, the compounds are characterized by:

Research Findings on Preparation Efficiency and Yields

  • The nucleophilic substitution method yields sulfonamide derivatives in moderate to high yields (typically 60–85%).
  • Multi-step syntheses involving Suzuki and cross-coupling reactions achieve overall yields between 70% and 90%, demonstrating efficiency and scalability.
  • The choice of solvents (DMF, dioxane), bases, and coupling reagents critically influences reaction rates and product purity.
  • Reflux times vary from several hours to overnight, depending on the step and reagents used.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic substitution Direct substitution on chloroquinazoline Simple, straightforward Long reflux time, moderate yields
Cyclocondensation Formation of quinazolinone sulfonamide intermediates High yield, quantitative Requires specific starting materials
Multi-step cross-coupling & alkylation Complex, multi-step with Pd catalysis and coupling reagents High overall yield, precise functionalization More labor-intensive, requires catalysts

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 7-position undergoes nucleophilic displacement under basic or catalytic conditions. For example:

  • Aromatic substitution with amines or alkoxides to form C–N or C–O bonds.

  • Suzuki cross-coupling with boronic acids in the presence of palladium catalysts to introduce aryl/heteroaryl groups .

Comparative Reactivity of Chlorinated Quinazolines

CompoundReaction ConditionsProductYield (%)Reference
7-Chloro-quinazolineK₂CO₃, DMF, 80°C (with morpholine)7-Morpholino-quinazoline78
6-Chloro-quinazoline-sulfonamideCuI, L-proline, 100°C (with piperidine)6-Piperidinyl-sulfonamide derivative65

Oxidation and Reduction Reactions

The tetrahydroquinazoline core (1,2,3,4-tetrahydro) can undergo dehydrogenation to form aromatic quinazolines under oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . Conversely, the dioxo groups (2,4-diketone) may participate in reduction reactions with NaBH₄ or LiAlH₄ to yield diols .

Key Transformations

  • Dehydrogenation :
    TetrahydroquinazolineDDQ, CHCl₃Quinazoline\text{Tetrahydroquinazoline} \xrightarrow{\text{DDQ, CHCl₃}} \text{Quinazoline}

  • Diketone Reduction :
    2,4-DioxoNaBH₄, MeOH2,4-Dihydroxy\text{2,4-Dioxo} \xrightarrow{\text{NaBH₄, MeOH}} \text{2,4-Dihydroxy}

Acid-Base Reactions

The sulfonamide group (-SO₂NH₂) exhibits acidity (pKa ~9–10) , enabling deprotonation with bases like NaOH or K₂CO₃. This generates a nucleophilic sulfonamide anion, which can react with electrophiles (e.g., alkyl halides) .

Sulfonamide Alkylation

SubstrateElectrophileConditionsProduct
6-Sulfonamide-quinazolineMethyl iodideK₂CO₃, DMF, 60°CN-Methyl-sulfonamide derivative
Analog from Benzyl chlorideNaH, THF, 0°C→RTN-Benzyl-sulfonamide

Functional Group Interactions

The diethylamino and dimethylamino-hydroxymethyl groups participate in:

  • Mannich reactions : Forming tertiary amines via condensation with aldehydes and amines .

  • Hydrolysis : The hydroxymethyl group (-CH₂OH) can undergo acid-catalyzed hydrolysis to yield a carboxylic acid .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of related compounds shows decomposition above 200°C, primarily involving the loss of sulfonamide (-SO₂NH₂) and diethylamino groups .

Scientific Research Applications

Case Studies

  • In vitro Studies : A series of experiments demonstrated that compounds derived from quinazolinesulfonamide exhibited significant cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, one study reported that certain derivatives led to a marked increase in pro-apoptotic markers such as Bax and active caspase-3 while decreasing anti-apoptotic Bcl-2 levels, indicating a shift towards apoptosis in treated cells .

Data Table: Anticancer Efficacy of Quinazolinesulfonamide Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
QBS 11cMDA-MB-2315.5CA IX inhibition; apoptosis induction
QBS 13bA5498.4CA XII inhibition; cell cycle arrest
QBS 9aU87-MG7.0PKM2 modulation; reduced pyruvate levels

Overview

The antibacterial potential of quinazolinesulfonamide derivatives has also been extensively researched. These compounds have shown effectiveness against various bacterial strains by inhibiting DNA synthesis.

Case Studies

  • In vitro Screening : A recent study evaluated several quinoline-sulfonamide hybrids against common bacterial pathogens such as E. coli and P. aeruginosa. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Data Table: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
QS3P. aeruginosa1264
QS4E. coli7128
QS5S. typhi6512

Antifilarial Activity

Emerging research has indicated that certain quinazolinesulfonamide derivatives exhibit antifilarial properties by inducing oxidative stress in parasites, leading to their death. This novel application opens new avenues for treating filarial infections .

Case Studies

  • A study demonstrated that a specific derivative effectively killed all developmental stages of the filarial parasite Setaria cervi, showcasing its potential as a new therapeutic agent against filarial diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
  • Hydrophilicity: The sulfonamide and polar amino groups enhance water solubility compared to non-sulfonylated quinazolines.

Biological Activity

6-Quinazolinesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the biological activity of the compound 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo- , exploring its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with a sulfonamide functional group, which is known to enhance biological activity. The structural complexity includes:

  • Quinazoline ring : Imparts anticancer properties.
  • Sulfonamide group : Associated with antibacterial and carbonic anhydrase inhibition.
  • Diethylamino and dimethylamino groups : Potentially influence pharmacokinetics and receptor interactions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. Specifically, studies have demonstrated that compounds similar to the target structure can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Quinazolinesulfonamides have been shown to inhibit cancer-related isoforms of carbonic anhydrases (e.g., hCA IX and hCA XII). These enzymes play a critical role in tumor growth and metastasis.
    • For instance, certain derivatives displayed IC50 values in the nanomolar range against hCA IX, suggesting strong inhibitory potential ( ).
  • Induction of Apoptosis :
    • In vitro studies revealed that these compounds could induce apoptosis in cancer cell lines such as MDA-MB-231 and A549. The mechanism involves the activation of caspases and modulation of BCL-2 family proteins ( ).
  • Cell Cycle Arrest :
    • The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines, further contributing to its anticancer efficacy ( ).

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antibacterial properties. The target compound has shown effectiveness against several bacterial strains:

  • Mechanism : Sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth.
  • Efficacy : Studies indicate that quinazolinesulfonamides possess activity against multidrug-resistant strains ( ).

Case Studies

Several studies have investigated the biological effects of related compounds:

  • In Vitro Studies :
    • A study on quinoline-based sulfonamides demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 nM to 100 nM ( ).
    • Another study highlighted the selective toxicity of these compounds towards cancer cells compared to normal cells, indicating a favorable therapeutic index ( ).
  • Molecular Docking Studies :
    • Computational studies suggest that these compounds effectively bind to active sites of target enzymes (e.g., CAs), providing insights into their mechanism of action ( ).

Data Tables

Biological ActivityTargetIC50 Value (nM)Reference
CA IX InhibitionhCA IX5.5
CA XII InhibitionhCA XII9.8
CytotoxicityA54925
Apoptosis InductionMDA-MB-231N/A

Q & A

Q. What computational approaches predict metabolic pathways for this compound?

  • Methodological Answer : Use software like MetaSite to simulate cytochrome P450 metabolism. Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) and UPLC-MS metabolite profiling .

Methodological Design & Analysis

Q. How to design a study comparing the efficacy of this compound with existing EGFR inhibitors?

  • Methodological Answer : Use a head-to-head assay design with erlotinib as a positive control. Include dose-response curves (IC50), selectivity indices (normal cell lines), and kinase profiling panels to assess off-target effects .

Q. What statistical methods are appropriate for analyzing dose-dependent anti-proliferative effects?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) calculates IC50 values. ANOVA with post-hoc tests (e.g., Tukey’s) compares efficacy across cell lines. Replicate experiments ≥3 times to ensure reproducibility .

Q. How to address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Use factorial design experiments to identify critical process parameters (e.g., temperature, stoichiometry) and optimize robustness .

Theoretical & Framework Integration

Q. How to integrate this compound’s mechanism into existing kinase inhibition theories?

  • Methodological Answer : Map its binding mode to EGFR’s ATP-binding domain using docking and compare with tyrosine kinase inhibitor pharmacophores. Link findings to structure-based drug design frameworks .

Q. What conceptual frameworks guide the exploration of dual-targeting (e.g., EGFR and microtubule) strategies?

  • Methodological Answer : Use polypharmacology models to predict off-target interactions. Validate via dual-luciferase reporter assays or phenotypic screening in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.